2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
2-(2-Methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is an acetamide derivative featuring a 2-methylphenoxy group and a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position. The molecule’s IUPAC name reflects its structural complexity, combining a phenoxyacetamide backbone with a lipophilic tetrahydropyran-phenylethyl moiety.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-17-7-5-6-10-19(17)25-15-20(23)22-16-21(11-13-24-14-12-21)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVSUHXLXQDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-phenyloxan-4-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Polar substituents like sulfamoyl () or azide () increase solubility and enable specific interactions (e.g., hydrogen bonding or bioorthogonal reactions).
N-Substituent Diversity :
- Bulky groups like 4-phenyloxan-4-ylmethyl () or 4-pyridinylmethylphenyl () may improve blood-brain barrier penetration or target kinase domains, respectively.
- Functional handles such as aldehyde () or hydroxymethyl () facilitate further derivatization or prodrug design.
Biological and Synthetic Relevance :
- Sulfonyl () and nitro () groups are common in antimicrobial or antiparasitic agents.
- Azide -containing analogs () are pivotal in click chemistry for bioconjugation.
Research Findings and Trends
- Pharmacological Potential: Compounds with sulfamoyl () or pyridine () moieties show promise in targeting enzymes (e.g., carbonic anhydrases or kinases). The target compound’s tetrahydropyran-phenyl group may mimic steroid scaffolds, suggesting CNS or anti-inflammatory applications .
- Synthetic Utility: Derivatives with azide () or aldehyde () groups enable modular synthesis, while bromophenoxy analogs () serve as intermediates for cross-coupling reactions.
- Physicochemical Properties : Lipophilicity (logP) varies significantly; for example, the 4-nitrophenyl group in increases polarity, whereas the tetrahydropyran in enhances membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
